molecular formula C18H24N4O3 B3008628 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide CAS No. 478049-41-1

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide

Cat. No.: B3008628
CAS No.: 478049-41-1
M. Wt: 344.415
InChI Key: FOCJZAHWPIIASZ-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide (CAS RN: 478049-41-1) is a heterocyclic acetamide derivative featuring a 3-(4-methoxyphenyl)-substituted isoxazole core linked to a methylpiperazino group via an acetamide bridge. The compound’s structure combines a methoxy-substituted aromatic ring with a piperazine moiety, which is frequently employed in medicinal chemistry to enhance solubility and bioavailability .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21-7-9-22(10-8-21)13-18(23)19-12-16-11-17(20-25-16)14-3-5-15(24-2)6-4-14/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJZAHWPIIASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the isoxazole ring. This intermediate is then reacted with formaldehyde and 4-methylpiperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the isoxazole ring can produce a dihydroisoxazole compound.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

a) N-{[3-(4-Chlorophenyl)-5-Isoxazolyl]Methyl}-2-(1-Pyrrolidinyl)Acetamide
  • Structural Variation : Replaces the 4-methoxyphenyl group with 4-chlorophenyl and substitutes methylpiperazine with pyrrolidine.
  • This substitution may reduce solubility but enhance target interaction in hydrophobic pockets .
  • Activity: No explicit activity data are reported, but chlorophenyl derivatives often exhibit enhanced cytotoxicity in cancer models compared to methoxy analogues .
b) 2-[4-(3-Chlorophenyl)Piperazin-1-Yl]-N-(2-Methoxy-5-Methylphenyl)Acetamide
  • Structural Variation : Incorporates a 3-chlorophenyl-piperazine moiety and a methoxy-methylphenyl acetamide group.
  • Impact : The chloro and methyl groups may improve CNS penetration, making this compound suitable for neurological targets. The methylpiperazine substitution in the main compound likely offers better metabolic stability .

Analogues with Heterocyclic Core Modifications

a) N-[3-(4-Methoxyphenyl)-[1,2,4]Thiadiazol-5-Yl]-Acetamide
  • Structural Variation : Replaces the isoxazole core with a thiadiazole ring.
  • Activity: Demonstrates potent antagonism for human adenosine A3 receptors (Ki = 0.79 nM), attributed to the thiadiazole ring’s electron-deficient nature and optimal spatial arrangement for receptor binding. This suggests that the isoxazole in the main compound may offer different selectivity profiles .
b) 2-{2-[3-(Benzothiazol-2-Ylamino)-4-Oxo-2-Thioxothiazolidin-5-Ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)-Acetamide
  • Structural Variation: Integrates a benzothiazole-thiazolidinone hybrid structure.
  • Activity: Exhibits significant antitumor activity against cervical (HeLa) and breast (MCF-7) cancer cell lines (IC50 < 10 µM), outperforming cisplatin in some assays.

Analogues with Similar Acetamide Side Chains

a) N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-Ylquinazoline-2-Sulfonyl)-Acetamide
  • Structural Variation : Replaces the methylpiperazine with a pyrrolidine-linked quinazoline sulfonyl group.
  • Activity: Shows broad-spectrum anticancer activity (IC50 values: 2–8 µM) against HCT-1, SF268, and PC-3 cell lines.

Key Research Findings and Implications

  • Methoxy Group Role : The 4-methoxyphenyl group consistently enhances binding affinity and selectivity across analogues, likely due to its electron-donating properties and optimal steric fit in hydrophobic pockets .
  • Piperazine vs. Pyrrolidine : Methylpiperazine in the main compound may improve solubility and metabolic stability compared to pyrrolidine analogues, which are more lipophilic and prone to faster clearance .
  • Heterocyclic Core Impact : Thiadiazole and benzothiazole derivatives show higher receptor affinity or cytotoxicity than isoxazole-based compounds, suggesting core modifications could optimize the main compound’s efficacy .

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